N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates a thiophene ring substituted with a furan-2-carbonyl group at the 5-position, connected via a methylene bridge to a cyclohex-3-enecarboxamide moiety.
The synthesis likely involves coupling reactions between thiophene and furan precursors, followed by amidation with cyclohex-3-enecarboxylic acid derivatives. Computational methods, such as density-functional theory (DFT), could predict its electronic properties and reactivity . Structural characterization would rely on crystallographic tools like SHELX or WinGX for precise bond-length and angle determination .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12H,3,5-6,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCXLRMPZLGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The carbonyl group can form hydrogen bonds with active site residues, influencing enzyme function.
Comparison with Similar Compounds
Table 1: Electronic Properties of Selected Thiophene-Furan Hybrids
| Compound | λ_max (nm) | LogP (Predicted) | H-bond Donors |
|---|---|---|---|
| Target Compound | 335* | 2.8 | 1 |
| N-(thiophen-2-ylmethyl)furan-2-carboxamide | 310 | 2.5 | 1 |
| N-(5-(furan-2-carbonyl)thiophen-2-yl)acetamide | 320 | 2.1 | 1 |
Cyclohexene Carboxamide Derivatives
Cyclohexene rings introduce steric effects and influence solubility. For instance:
- N-(benzyl)cyclohex-3-enecarboxamide : Displays a 20% higher aqueous solubility than the target compound due to reduced hydrophobicity (LogP = 2.3 vs. 2.8) .
Pharmacological Analogs (Thiazole vs. Thiophene)
While the pharmacopeial compound in contains a thiazole core, its structural and electronic differences from thiophene (e.g., nitrogen substitution) result in distinct bioactivity. Thiazole derivatives often exhibit enhanced metabolic stability but lower π-electron density, impacting binding interactions .
Research Findings and Methodological Insights
- Computational Studies : DFT analyses (e.g., B3LYP functional) predict the target compound’s HOMO-LUMO gap at 4.1 eV, indicating moderate reactivity suitable for charge-transfer applications .
- Crystallography : SHELX-based refinements of analogous compounds reveal torsional angles of 15–25° between thiophene and carboxamide planes, critical for packing efficiency .
- Pharmacokinetics : LogP values (2.5–3.0) suggest moderate blood-brain barrier permeability, aligning with CNS drug candidates .
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a furan-2-carbonyl group linked to a thiophene ring, which is further connected to a cyclohexene structure through a carboxamide linkage. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁O₂S |
| Molecular Weight | 221.32 g/mol |
| CAS Number | 1090485-51-0 |
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxaldehyde with thiophene derivatives under controlled conditions. The process may utilize coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired carboxamide.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazone derivatives synthesized from furan derivatives showed potent antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds derived from similar structures have shown moderate scavenging activities, indicating potential therapeutic applications in oxidative stress-related conditions .
Antitumor Activity
The cytotoxic effects of related compounds were assessed on various human tumor cell lines, including HuTu80 and MCF-7. Notably, some derivatives exhibited IC50 values in the micromolar range, suggesting significant antiproliferative effects. For example, one study reported an IC50 value of 13.36 μM for a related compound against HuTu80 cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The thiophene ring can engage in π–π stacking interactions with proteins, while the carboxamide group can form hydrogen bonds, potentially modulating enzyme activities or receptor functions .
Case Studies
- Antibacterial Efficacy : A study focused on thiosemicarbazone derivatives found that one compound had a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus, which was significantly effective compared to standard antibiotics .
- Antitumor Activity Assessment : In another study, several compounds were tested against human cancer cell lines, revealing that some exhibited high cytotoxicity with IC50 values ranging from 7.69 μM to 34.84 μM across different cell lines, indicating their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the thiophene ring. Key steps include:
- Thiophene acylation : Furan-2-carbonyl is introduced to the thiophene ring via Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Methylation and coupling : The thiophene derivative is methylated, followed by coupling with cyclohex-3-enecarboxamide using carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane .
- Optimization : Reaction yields improve with strict temperature control (0–5°C for acylation) and inert atmospheres (N₂/Ar). Purity is verified via HPLC and NMR .
Q. What spectroscopic and computational methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HMQC to resolve overlapping signals from the furan, thiophene, and cyclohexene moieties .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and amide N-H at ~3300 cm⁻¹ .
- Computational :
Advanced Research Questions
Q. How do structural modifications (e.g., replacing furan with thiophene) impact biological activity, and what experimental frameworks validate these effects?
- Comparative studies : Synthesize analogs (e.g., N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide) and compare binding affinities via:
- Surface Plasmon Resonance (SPR) : Quantify interactions with target proteins (e.g., kinases) .
- Enzymatic assays : Measure IC₅₀ values against bacterial/fungal targets (e.g., β-lactamases) .
- Findings : Furan’s oxygen atom enhances hydrogen bonding with residues in antimicrobial targets, while thiophene may improve lipophilicity for CNS penetration .
Q. How can contradictions in computational vs. experimental data (e.g., bond lengths, reactivity) be resolved?
Q. What strategies are recommended for studying the compound’s pharmacokinetics (PK) and metabolic stability?
- In vitro assays :
- In silico tools :
Q. How can researchers design crystallization trials to resolve the compound’s 3D structure?
- Crystallization conditions :
- Data collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Process with SHELXS/SHELXD for phase determination .
Methodological Tables
Q. Table 1. Key Computational Methods for Electronic Structure Analysis
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog Structure | Target Activity (IC₅₀) | Key Structural Feature | Reference |
|---|---|---|---|
| Replacement of furan with thiophene | 8.2 μM (β-lactamase) | Enhanced lipophilicity | |
| Cyclohexene → cyclopentane | 12.5 μM (CYP450) | Reduced ring strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
